N-{4-amino-6-[(3,4-dimethylphenyl)amino]-5-nitropyrimidin-2-yl}glycine
Description
2-({4-AMINO-6-[(3,4-DIMETHYLPHENYL)AMINO]-5-NITROPYRIMIDIN-2-YL}AMINO)ACETIC ACID is a complex organic compound featuring a pyrimidine ring substituted with amino, nitro, and dimethylphenyl groups
Properties
Molecular Formula |
C14H16N6O4 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
2-[[4-amino-6-(3,4-dimethylanilino)-5-nitropyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C14H16N6O4/c1-7-3-4-9(5-8(7)2)17-13-11(20(23)24)12(15)18-14(19-13)16-6-10(21)22/h3-5H,6H2,1-2H3,(H,21,22)(H4,15,16,17,18,19) |
InChI Key |
YYSVFPALDQAOGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-({4-AMINO-6-[(3,4-DIMETHYLPHENYL)AMINO]-5-NITROPYRIMIDIN-2-YL}AMINO)ACETIC ACID typically involves multiple steps:
Addition Reaction:
Condensation Reaction: A deacidification agent is added to the intermediate obtained from the addition reaction, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction:
Methoxylation Reaction: Methanol and sodium hydroxide are added to the intermediate from the cyclization reaction for the methoxylation reaction.
Chemical Reactions Analysis
2-({4-AMINO-6-[(3,4-DIMETHYLPHENYL)AMINO]-5-NITROPYRIMIDIN-2-YL}AMINO)ACETIC ACID undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and nitro groups on the pyrimidine ring can participate in nucleophilic substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
2-({4-AMINO-6-[(3,4-DIMETHYLPHENYL)AMINO]-5-NITROPYRIMIDIN-2-YL}AMINO)ACETIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-({4-AMINO-6-[(3,4-DIMETHYLPHENYL)AMINO]-5-NITROPYRIMIDIN-2-YL}AMINO)ACETIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, potentially affecting processes such as cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
2-({4-AMINO-6-[(3,4-DIMETHYLPHENYL)AMINO]-5-NITROPYRIMIDIN-2-YL}AMINO)ACETIC ACID can be compared with similar compounds such as:
Pyrimidine Derivatives: Compounds like imatinib, dasatinib, and nilotinib, which are used in the treatment of leukemia, share structural similarities with the pyrimidine ring.
Indole Derivatives: These compounds, known for their diverse biological activities, also exhibit structural and functional similarities
This detailed article provides a comprehensive overview of 2-({4-AMINO-6-[(3,4-DIMETHYLPHENYL)AMINO]-5-NITROPYRIMIDIN-2-YL}AMINO)ACETIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
